CTAP trifluoroacetate

Description

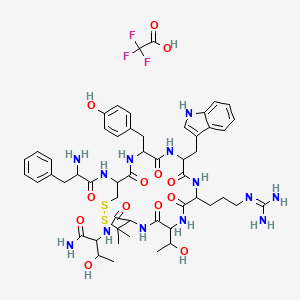

Structure

2D Structure

Properties

Molecular Formula |

C53H70F3N13O13S2 |

|---|---|

Molecular Weight |

1218.3 g/mol |

IUPAC Name |

N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-phenylpropanoyl)amino]-10-[3-(diaminomethylideneamino)propyl]-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C51H69N13O11S2.C2HF3O2/c1-26(65)39(42(53)68)62-49(75)41-51(3,4)77-76-25-38(61-43(69)33(52)21-28-11-6-5-7-12-28)47(73)59-36(22-29-16-18-31(67)19-17-29)45(71)60-37(23-30-24-57-34-14-9-8-13-32(30)34)46(72)58-35(15-10-20-56-50(54)55)44(70)63-40(27(2)66)48(74)64-41;3-2(4,5)1(6)7/h5-9,11-14,16-19,24,26-27,33,35-41,57,65-67H,10,15,20-23,25,52H2,1-4H3,(H2,53,68)(H,58,72)(H,59,73)(H,60,71)(H,61,69)(H,62,75)(H,63,70)(H,64,74)(H4,54,55,56);(H,6,7) |

InChI Key |

OCNOBNFWFKDFMD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Molecular Pharmacology of Ctap Trifluoroacetate

Ligand-Receptor Binding Kinetics and Affinity Profiling

The interaction of CTAP trifluoroacetate (B77799) with opioid and non-opioid receptors has been characterized through comprehensive binding affinity and selectivity studies.

CTAP trifluoroacetate demonstrates a high affinity for the μ-opioid receptor. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance needed to inhibit a biological process by half, has been determined to be 3.5 nM for the μ-opioid receptor. selleckchem.comnih.gov This low nanomolar value indicates a potent binding interaction between CTAP and its primary receptor target.

| Compound | Receptor | IC50 (nM) | Source |

|---|---|---|---|

| This compound | μ-Opioid Receptor | 3.5 | selleckchem.comnih.gov |

A key characteristic of this compound is its remarkable selectivity for the μ-opioid receptor over other opioid receptor subtypes, namely the δ (delta) and κ (kappa) receptors. Research indicates that CTAP has an IC50 of 4500 nM for the δ-opioid receptor. selleckchem.com Furthermore, its affinity for the κ-opioid receptor is notably low, with a reported Ki value of over 4.0 μM (4000 nM). nih.gov

This translates to a selectivity ratio of over 1200-fold for the μ-receptor compared to the δ-receptor. nih.gov This high degree of selectivity makes CTAP an invaluable tool for distinguishing μ-opioid receptor-mediated effects from those involving δ or κ receptors in pharmacological studies.

| Compound | Receptor Subtype | Affinity (IC50/Ki) | Selectivity (μ vs. Subtype) | Source |

|---|---|---|---|---|

| This compound | μ (mu) | 3.5 nM (IC50) | - | selleckchem.com |

| δ (delta) | 4500 nM (IC50) | >1200-fold | selleckchem.comnih.gov | |

| κ (kappa) | >4000 nM (Ki) | >1140-fold | nih.gov |

The specificity of this compound extends to its interaction with non-opioid receptors. It was originally developed from conformationally constrained analogues of somatostatin (B550006). Despite this lineage, CTAP is a poor antagonist of the somatostatin receptor, with a reported IC50 of 14.3 μM (14,300 nM). selleckchem.com This demonstrates high selectivity for the μ-opioid receptor over somatostatin receptors, further cementing its utility as a specific μ-opioid antagonist. selleckchem.com

The binding of a ligand to a receptor is a dynamic process characterized by an association rate constant (kₒₙ) and a dissociation rate constant (kₒff). The association rate describes how quickly the ligand binds to the receptor, while the dissociation rate describes the speed at which the ligand-receptor complex falls apart. fsu.edu These kinetic parameters are crucial as they determine the duration of receptor occupancy and can influence the pharmacological profile of a drug. fsu.edu For instance, a compound with a slow dissociation rate (low kₒff) can exhibit prolonged receptor binding. fsu.edu

While the equilibrium dissociation constant (a ratio of kₒff to kₒₙ) for this compound is well-documented, specific experimental values for its association and dissociation rate constants at the μ-opioid receptor are not extensively detailed in the reviewed scientific literature.

Evaluation of Affinity and Selectivity Against Non-Opioid Receptors (e.g., Somatostatin Receptors)

Mechanisms of μ-Opioid Receptor Antagonism by this compound

The primary mechanism by which this compound exerts its effects is through the antagonism of the μ-opioid receptor.

This compound is characterized as a competitive antagonist at the μ-opioid receptor. wikipedia.org This means it binds to the same site on the receptor as endogenous and exogenous agonists but does not activate the receptor, thereby blocking the agonist from binding and eliciting a response. wikipedia.org Studies examining the antagonist potency of CTAP against the effects of morphine have supported its competitive nature. researchgate.net

However, some research suggests that under certain conditions, the interactions can be more complex. One study using pharmacological resultant analysis in vivo noted that the combination of CTAP with another opioid antagonist, naltrexone (B1662487), produced effects that could indicate secondary actions or non-competitive interactions. researchgate.net Antagonists with very slow dissociation kinetics can sometimes exhibit properties of insurmountable antagonism, where the effect cannot be overcome by increasing the concentration of the agonist, a characteristic often associated with non-competitive antagonism. fsu.edu Nevertheless, the primary and most accepted classification of CTAP's action is as a selective, competitive μ-opioid receptor antagonist. wikipedia.org

Pharmacological Resultant Analysis for Identifying Complex Antagonist Interactions

Pharmacological resultant analysis is a technique capable of identifying secondary effects of competitive antagonists. nih.gov This method was utilized in vivo to investigate the interactions between the opioid antagonists naltrexone and CTAP in blocking the effects of morphine. nih.gov Studies revealed that while both naltrexone and CTAP individually blocked the antinociceptive effects of morphine, their combined action pointed towards complex, noncompetitive interactions. nih.gov

A key finding from this analysis was that the apparent pKC value for CTAP was approximately one log unit higher than its apparent pA2 value. nih.gov This discrepancy suggests that CTAP may possess secondary actions or that the combination of these antagonists alters a signal transducer function. nih.gov High doses of CTAP have been observed to produce noncompetitive antagonism of morphine. nih.gov Further analysis suggests that differences in intrinsic efficacy, with naltrexone acting as an inverse agonist and CTAP as a neutral antagonist in certain systems, could contribute to these noncompetitive interactions. nih.gov

Antagonist Potency of Opioid Antagonists

| Antagonist | Apparent pA₂ or pKB Value |

|---|---|

| Naltrexone | 8.5–8.9 |

| CTAP | 9.0 |

| CTOP | 8.9 |

Investigation of this compound's Influence on Opioid Receptor Agonist-Induced Signaling Cascades

CTAP effectively blocks the signaling cascades initiated by various μ-opioid receptor agonists. In superior cervical ganglion (SCG) neurons expressing human μ-opioid receptors, CTAP blocks the inhibition of Ca²⁺ channels mediated by the agonist DAMGO. physiology.org Similarly, in locus coeruleus neurons, CTAP reverses the inhibition of barium currents (IBa), a type of calcium channel current, caused by morphine. nih.gov This demonstrates the direct antagonistic effect of CTAP on agonist-induced modulation of ion channels. physiology.orgnih.gov

Beyond direct ion channel modulation, CTAP also influences other signaling pathways. For instance, the μ-opioid agonist DAMGO has been shown to increase the expression of chemokine receptors CCR5 and CXCR4 in human monocytes and T cells; this effect is blocked by CTAP. frontiersin.org Furthermore, intrathecal administration of CTAP has been shown to completely prevent the analgesic action of systemically administered opioids like morphine and fentanyl, highlighting its ability to interrupt the pain-relief signaling cascade at the spinal cord level. nih.gov In models of unconditioned fear, CTAP infusion into the central nucleus of the amygdala (CeA) blocked the increase in glutamate (B1630785) release induced by a stressor, indicating its role in modulating neurotransmitter release in response to agonist activity under specific conditions. researchgate.net

Analysis of Receptor Coupling and Signal Transduction Modulation

Opioid receptors, including the μ-opioid receptor, are G protein-coupled receptors (GPCRs). wikipedia.org CTAP exerts its antagonist effects by interfering with the coupling of the μ-opioid receptor to its downstream signaling machinery. The activation of MORs typically leads to the inhibition of adenylate cyclase through the Gi alpha subunit of the G-protein, which lowers cAMP levels. wikipedia.org

Studies have shown that CTAP blocks the coupling of μ-opioid receptors to N-type Ca²⁺ channels in a pertussis toxin (PTX)-sensitive manner, which confirms the involvement of Gi/Go proteins in this signaling pathway. physiology.org The ability of CTAP to reverse morphine's effects on calcium channel currents further underscores its role in modulating receptor-effector coupling. nih.gov Interestingly, CTAP's interaction with the receptor is not always passive. While often characterized as a neutral antagonist, some studies suggest it can act as an inverse agonist, a property that depends on the specific biological system and assay being used. nih.govresearchgate.net This means that in certain contexts, CTAP may not only block agonist binding but also reduce the basal or constitutive activity of the receptor. researchgate.net

Conformational Insights into Receptor Binding and Selectivity

Structure-Activity Relationship (SAR) Studies Guiding Peptide Design

The design of CTAP was guided by extensive structure-activity relationship (SAR) studies, originating from the modification of somatostatin analogues. caymanchem.com A primary strategy in developing potent and selective opioid peptides is cyclization, which constrains the peptide's structure to enhance its interaction with the target receptor. nih.govmdpi.com Compared to their linear counterparts, cyclic peptides often show improved metabolic stability and receptor selectivity. nih.gov

For cyclic opioid peptides, SAR studies have revealed that modifications at specific positions are critical for affinity and selectivity. nih.gov The development of CTAP involved creating a conformationally constrained octapeptide with high potency and specificity for μ-opioid receptors. caymanchem.com This process involves synthesizing numerous analogs and evaluating how changes in the amino acid sequence and the nature of the cyclization affect binding affinity and functional activity at different opioid receptor subtypes (μ, δ, and κ). nih.govnih.govku.edu For example, research on other cyclic peptides has shown that substitutions of aromatic or nonaromatic residues at key positions can dramatically alter receptor affinity, selectivity, and efficacy (agonist vs. antagonist activity). nih.govku.edu The constrained topographical structure achieved through cyclization is a key feature that improves the pharmacological profile of peptide ligands like CTAP. nih.gov

Role of Cyclic Octapeptide Architecture in Receptor Recognition

CTAP is a cyclic octapeptide, and this specific architecture is fundamental to its function. caymanchem.com The cyclization creates a more rigid, fixed geometry, which is thought to help the peptide bind more effectively to its receptor. mdpi.com This conformational rigidity reduces the entropic penalty of binding and can present the key pharmacophoric elements—the specific amino acid side chains that interact with the receptor—in an optimal orientation. nih.gov

Studies on other cyclic octapeptides that bind to GPCRs, such as the somatostatin analogues octreotide (B344500) and lanreotide, provide valuable insights. nih.govresearchgate.net For these molecules, structural analyses have shown that interactions between the residues in the peptide's β-turn and the transmembrane domains of the receptor are crucial for binding and activation. nih.govresearchgate.net The cyclic structure helps to stabilize this β-turn conformation. nih.govresearchgate.net This principle is directly applicable to CTAP, where the cyclic octapeptide framework is essential for presenting the D-Phe, Tyr, and D-Trp residues in the correct spatial arrangement for high-affinity and selective recognition by the μ-opioid receptor. caymanchem.commdpi.com

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the structural dynamics of ligand-receptor interactions at an atomic level. oup.com These simulations can model the flexibility of both the peptide and the receptor, providing insights that are difficult to obtain from static experimental structures. mdpi.com For peptide-protein complexes, MD simulations are used to refine and score docking poses, predict binding energies, and explore the conformational changes that occur upon binding. mdpi.comnih.govbohrium.com

In the context of CTAP, MD simulations would be employed to model its complex with the μ-opioid receptor. nih.gov By applying force fields like AMBER or CHARMM, researchers can simulate the movements of the atoms over time in an explicit solvent environment, mimicking physiological conditions. mdpi.comnih.govbohrium.com Such simulations help to identify the key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex. acs.org This detailed understanding of the ligand-receptor complex can explain the high selectivity of CTAP and guide the rational design of new peptide analogs with improved properties. mdpi.commdpi.com

Compound and Receptor Information

Table of Mentioned Compounds and Receptors

| Name | Type |

|---|---|

| CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2) | μ-Opioid Receptor Antagonist |

| This compound | Salt form of CTAP |

| Naltrexone | Opioid Antagonist |

| Morphine | μ-Opioid Receptor Agonist |

| CTOP | μ-Opioid Receptor Antagonist |

| DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) | μ-Opioid Receptor Agonist |

| Fentanyl | μ-Opioid Receptor Agonist |

| Somatostatin | Peptide Hormone |

| Octreotide | Somatostatin Analog |

| Lanreotide | Somatostatin Analog |

| Arodyn | κ-Opioid Receptor Antagonist |

| Dmt-Tic pharmacophore | Opioid Ligand Fragment |

| μ-opioid receptor (MOR) | G Protein-Coupled Receptor |

| δ-opioid receptor (DOR) | G Protein-Coupled Receptor |

| κ-opioid receptor (KOR) | G Protein-Coupled Receptor |

| Somatostatin receptor (SSTR) | G Protein-Coupled Receptor |

| CCR5 | Chemokine Receptor |

| CXCR4 | Chemokine Receptor |

Neuropharmacological Research Applications of Ctap Trifluoroacetate in Preclinical Models

Utility in Dissecting Opioid Receptor Function in Central Nervous System

CTAP trifluoroacetate's high selectivity for the μ-opioid receptor allows researchers to isolate and study the specific roles of this receptor subtype in various neurological processes. tocris.com

CTAP trifluoroacetate (B77799) has been instrumental in elucidating the function of μ-opioid receptors in different brain regions. For instance, in the central nucleus of the amygdala (CeA), a brain area crucial for emotional processing and pain modulation, the MOR-selective agonist DAMGO was shown to inhibit glutamate-mediated excitatory postsynaptic currents. nih.gov This effect was completely blocked by CTAP, indicating that it was mediated by μ-opioid receptors. nih.gov This research highlights the role of presynaptic MORs in regulating glutamate (B1630785) release in the CeA. nih.gov

Furthermore, studies in the amygdala have shown that activation of MORs hyperpolarizes medial intercalated cells (mITCs), which in turn modulates the flow of information between different amygdala nuclei. ox.ac.uk The use of CTAP confirmed that this effect was specific to MOR activation. ox.ac.uk These findings suggest that the opioid system, through MORs in intercalated cells, plays a significant role in processing information related to fear and anxiety. ox.ac.uk

There is growing evidence for the existence and functional relevance of heteromers, or complexes, of different opioid receptor subtypes, particularly μ- and δ-opioid receptors (DORs). nih.govfrontiersin.org Research suggests that these μ-δ heteromers may have pharmacological properties distinct from their individual receptor components. nih.gov

Interestingly, studies have shown that low doses of μ-selective antagonists like CTAP can paradoxically enhance the analgesic effects of morphine. nih.gov This synergistic effect, also observed with δ-selective antagonists, suggests a complex interaction between these receptor subtypes. nih.gov The formation of μ-δ heteromers can alter ligand binding affinities and downstream signaling pathways. nih.gov For example, in cells expressing these heteromers, there is a decreased affinity for selective synthetic agonists but an increased affinity for endogenous opioid peptides. nih.gov The antagonist naltrindole, which is selective for DORs, has been shown to block the effects of morphine in cells expressing μ-δ heteromers, further supporting the functional relevance of these complexes. nih.gov

Studies on μ-Opioid Receptor Mediated Processes in Neurological Systems

Preclinical Behavioral and Functional Assays

This compound is widely used in preclinical behavioral studies to investigate the in vivo effects of opioid receptor modulation.

A key application of this compound is in blocking the pain-relieving (antinociceptive) effects of μ-opioid agonists in animal models. In the warm water tail-withdrawal assay in rats, CTAP has been shown to dose-dependently and selectively antagonize the antinociceptive effects of MOR agonists like morphine and DAMGO. nih.govnih.gov It did not, however, block the effects of kappa or delta opioid agonists, demonstrating its in vivo selectivity for the μ-opioid receptor. nih.gov

Similarly, in models of neuropathic pain, the local administration of morphine produces antiallodynic effects, which are reversed by the co-administration of CTAP. nih.gov This confirms that the pain-relieving effects of morphine in these models are mediated through peripheral μ-opioid receptors. nih.gov The hot plate test, another common assay for assessing pain responses, is also utilized in conjunction with antagonists like CTAP to delineate the specific receptor mechanisms involved in analgesia. frontiersin.org

| Agonist | Animal Model | Assay | Effect of CTAP | Reference |

|---|---|---|---|---|

| Morphine | Rat | Tail-Withdrawal | Dose-dependent antagonism | nih.govnih.gov |

| DAMGO | Rat | Tail-Withdrawal | Dose-dependent antagonism | nih.govnih.gov |

| Morphine | Mouse (neuropathic pain model) | Mechanical and Thermal Allodynia Tests | Reversal of antiallodynic effects | nih.gov |

This compound is crucial for confirming that the observed behavioral or physiological effects of a compound are mediated through the μ-opioid receptor. By demonstrating that CTAP can reverse the effects of an opioid agonist, researchers can confidently attribute those effects to MOR activation. For example, CTAP has been shown to completely block the antinociceptive effect of morphine in a dose-dependent manner. medchemexpress.com This reversal is a standard method to validate the MOR-mediated action of new chemical entities or to study the mechanisms underlying opioid effects.

A significant advantage of this compound for in vivo research is its ability to cross the blood-brain barrier (BBB) and enter the central nervous system. medchemexpress.comcaymanchem.com Studies have shown that CTAP can penetrate the brain and cerebrospinal fluid. caymanchem.com This characteristic is essential for investigating the central effects of μ-opioid receptor blockade. The trifluoroacetate salt form of CTAP enhances its solubility and stability, which is beneficial for experimental applications.

Research comparing the BBB permeability of CTAP to morphine revealed its effective penetration into the CNS. nih.gov Furthermore, CTAP demonstrates resistance to enzymatic degradation in the blood, with a long half-life in rat blood and serum, indicating good stability for in vivo experiments. medchemexpress.com

| Property | Finding | Reference |

|---|---|---|

| Blood-Brain Barrier Penetration | Effectively penetrates the BBB | medchemexpress.comcaymanchem.comnih.gov |

| Enzymatic Stability | Resistant to metabolism in blood (T1/2 > 500 min in rats) | medchemexpress.com |

| Protein Binding | Extensively bound to albumin in perfusion medium (68.2%) and rat serum proteins (84.2%) | medchemexpress.com |

Investigation of Opioid Agonist Reversal Effects

Applications in Modeling Neurological Conditions and Phenomena

This compound, a potent and highly selective μ-opioid receptor antagonist, serves as a critical tool in neuropharmacological research. Its ability to selectively block the action of endogenous and exogenous opioids at the μ-opioid receptor allows investigators to probe the receptor's role in various neurological and pathological processes in preclinical models.

Research into L-DOPA-Induced Dyskinesia (LID) Mechanisms

L-DOPA remains the most effective treatment for Parkinson's disease (PD), but its long-term use frequently leads to the development of L-DOPA-induced dyskinesia (LID), which are debilitating involuntary movements. nih.gov The endogenous opioid system, particularly peptides like enkephalin and dynorphin (B1627789) found in the direct and indirect striatofugal pathways, has been implicated in the development and expression of LID. nih.gov This has led researchers to investigate opioid receptor antagonists as potential therapeutic agents.

This compound has been utilized in preclinical models to clarify the specific role of the μ-opioid receptor in LID. medchemexpress.com In one key study using a standard rat model of LID, researchers investigated whether highly selective μ-opioid receptor antagonism could prevent or reduce these abnormal movements. Despite confirming the in vivo activity of CTAP by showing it completely blocked the antinociceptive (pain-blocking) effects of morphine, the study found that CTAP had no effect on L-DOPA-induced abnormal involuntary movements, including those affecting the limbs, axis, or orolingual regions. nih.govresearchgate.net This significant finding suggests that highly-selective blockade of the μ-opioid receptor by itself may not be sufficient to produce an anti-dyskinetic effect, directing further research towards other opioid receptors (like the delta-opioid receptor) or different pharmacological mechanisms. nih.gov

| Compound | Test | Model | Key Finding | Reference |

|---|---|---|---|---|

| CTAP | Abnormal Involuntary Movements (AIMs) Score | Rat model of LID | No effect on L-DOPA-induced limb, axial, orolingual, or locomotor AIMs. | nih.govresearchgate.net |

| CTAP | Warm Water Tail-Flick Test | Male Sprague-Dawley rats | Completely blocked morphine's antinociceptive effect, confirming in vivo activity. | nih.gov |

Preclinical Models for Opiate Overdose and Addiction Research

Opioid addiction is a chronic condition characterized by an uncontrollable desire to use drugs, often leading to tolerance, dependence, and a high risk of overdose. mayoclinic.orgnih.gov Opioids exert their powerful effects, including feelings of pleasure and pain relief, by activating reward centers in the brain. mayoclinic.org this compound is a valuable research compound for studying the mechanisms of opiate overdose and addiction. medchemexpress.commedchemexpress.com

As a potent and selective μ-opioid receptor antagonist with an IC50 of 3.5 nM, CTAP can effectively block the receptor that mediates the primary reinforcing and respiratory-depressing effects of many abused opioids. medchemexpress.com Its selectivity for the μ-opioid receptor is over 1200-fold higher than for the δ-opioid receptor. medchemexpress.com In preclinical studies, CTAP has been shown to be active in vivo after systemic injection. For example, it completely blocked the antinociceptive effects of morphine in rats, demonstrating its ability to antagonize μ-opioid receptor activation in the central nervous system. nih.gov This characteristic allows researchers to use CTAP to investigate the specific contributions of the μ-opioid receptor to opioid-seeking behavior, withdrawal phenomena, and the physiological events of an overdose, without the confounding effects of acting on other opioid receptor subtypes.

| Parameter | Value | Receptor | Significance | Reference |

|---|---|---|---|---|

| IC50 | 3.5 nM | μ-opioid receptor | Demonstrates high potency as an antagonist. | medchemexpress.com |

| Selectivity | >1200-fold vs. δ-opioid receptor | μ vs. δ | Allows for precise investigation of μ-opioid receptor functions. | nih.govmedchemexpress.com |

Modulation of Neurotransmitter Systems (e.g., Norepinephrine, Dopamine)

The catecholamine neurotransmitters dopamine (B1211576) and noradrenaline (norepinephrine) are critical for regulating numerous brain functions, including action, reward, and learning. frontiersin.org There is significant overlap and interaction between these two systems. frontiersin.org The μ-opioid receptors are known to inhibit neurotransmitter release in certain contexts. nih.gov By selectively blocking these receptors, this compound provides a means to study the influence of the endogenous opioid system on dopaminergic and noradrenergic pathways.

Research using intracellular recordings in brain slices from the rat locus coeruleus, the brain's primary source of norepinephrine, has provided specific insights into CTAP's action. In these neurons, CTAP was found to be a potent μ-opioid receptor antagonist that, unlike some other related compounds, did not produce non-opioid receptor-mediated effects on its own. nih.gov It effectively antagonized the K+ currents induced by a μ-opioid receptor agonist. nih.gov By blocking these ion channels from being opened by opioids, CTAP can prevent the hyperpolarization of neurons, thereby influencing their firing rate and subsequent release of neurotransmitters like norepinephrine. This allows researchers to dissect the modulatory role of μ-opioid receptors on the activity of catecholamine circuits that are fundamental to many aspects of brain function and are implicated in neuropsychiatric conditions. frontiersin.org

Peptide Synthesis and Chemical Modification of Ctap Trifluoroacetate

Methodologies for Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the cornerstone for producing synthetic peptides. bachem.com This technique involves assembling a peptide chain sequentially while it is attached to an insoluble resin support.

Fmoc/tBu Strategy and Cleavage Protocols

The most prevalent method for SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. seplite.comnih.gov This approach utilizes the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids. seplite.com The side chains of the amino acids, if reactive, are protected by acid-sensitive groups like tert-butyl (tBu). seplite.com

The synthesis process begins with the attachment of the first Fmoc-protected amino acid to a solid support, often a Wang or Rink amide resin. seplite.compeptide.com The peptide chain is then elongated through a series of coupling and deprotection steps. Each cycle involves:

Deprotection: Removal of the Fmoc group from the N-terminal amino acid using a mild base, typically a solution of piperidine. seplite.com

Coupling: Addition of the next Fmoc-protected amino acid, which is activated by a coupling reagent to facilitate the formation of a peptide bond. nih.gov

This cycle is repeated until the desired peptide sequence is assembled. Upon completion of the chain assembly, the peptide is cleaved from the resin support. This final step involves treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA). genscript.comrsc.org This not only cleaves the peptide from the resin but also removes the acid-labile side-chain protecting groups. seplite.com Consequently, the crude peptide is obtained as a trifluoroacetate (B77799) salt. mdpi.comresearchgate.net

Table 1: Key Features of the Fmoc/tBu SPPS Strategy

| Feature | Description |

| N-α-Protection | Fmoc (9-fluorenylmethoxycarbonyl), removed by a base (e.g., piperidine). seplite.com |

| Side-Chain Protection | Acid-labile groups (e.g., tBu, Trt, Boc), removed by TFA. seplite.com |

| Resin | Acid-sensitive resins like Wang or Rink amide. seplite.compeptide.com |

| Cleavage | Treatment with strong acid, typically 92.5% v/v TFA. mdpi.comresearchgate.net |

| Initial Product Form | Trifluoroacetate (TFA) salt. genscript.comrsc.org |

Optimization of Peptide Chain Assembly and Purification Techniques

The synthesis of peptides, particularly longer or "difficult" sequences, can be challenging due to issues like amino acid aggregation, which can hinder coupling reactions and lead to impurities. nih.govub.edu To overcome these challenges, several optimization techniques are employed:

Special Reagents: The use of pseudoproline dipeptides and depsipeptide units can disrupt the secondary structures that cause aggregation. nih.gov

Modified Resins: Polyethylene glycol (PEG)-modified polystyrene resins can improve solvation and reduce chain aggregation. nih.gov

After cleavage from the resin, the crude peptide product is a complex mixture containing the target peptide along with impurities such as truncated sequences, deletion sequences, and by-products from the cleavage process. bachem.com Therefore, purification is a critical step.

The standard and most effective method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . bachem.comacs.org This technique separates the peptide from impurities based on hydrophobicity. bachem.com A C18-modified silica (B1680970) column is commonly used as the stationary phase. bachem.com The purification process typically involves:

Loading the crude peptide solution onto the column.

Eluting with a gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase, usually containing 0.1% TFA. bachem.com

Fractions are collected and analyzed for purity, often by analytical HPLC coupled with mass spectrometry (HPLC-MS). jpt.com

Pure fractions are pooled and lyophilized (freeze-dried) to obtain the final peptide powder. bachem.com

Counterion Exchange Strategies for Trifluoroacetate Salt

While TFA is essential for the synthesis process, its presence as a counterion in the final peptide product can be undesirable for certain applications as it can affect the peptide's physicochemical properties and biological activity. nih.govnih.gov Therefore, exchanging the trifluoroacetate for a more biocompatible counterion, such as acetate (B1210297) or hydrochloride, is often a necessary step. nih.gov

Significance of Trifluoroacetate as a Counterion in Synthetic Peptides

Trifluoroacetic acid is a strong acid (pKa ≈ 0.3-0.5) that effectively protonates the basic groups on the peptide (N-terminus and side chains of Lys, Arg, His), forming a stable salt. nih.govnih.govresearchgate.net This is a direct consequence of its use in the cleavage and purification stages of SPPS. genscript.comrsc.org However, the trifluoroacetate anion can interfere with certain analytical techniques, such as infrared spectroscopy, and may influence the peptide's conformation and biological activity. genscript.comnih.gov For many therapeutic and research applications, regulatory bodies and experimental protocols favor acetate or hydrochloride salts. rsc.orgambiopharm.com

Development and Implementation of Counterion Exchange Methodologies

Several methods have been developed to replace the trifluoroacetate counterion. The choice of method often depends on the peptide's properties and the desired final salt form.

Reversed-Phase Solid-Phase Extraction (RP-SPE): This technique can be used for both purification and counterion exchange in a single process. mdpi.comresearchgate.net The peptide-TFA salt is loaded onto an SPE column. The column is then washed with a solution containing the desired counterion (e.g., acetic acid or hydrochloric acid) to facilitate the exchange. mdpi.com The peptide, now with the new counterion, is then eluted from the column. mdpi.com This method is considered fast, efficient, and cost-effective. mdpi.comresearchgate.net

Ion-Exchange Resins: This is a standard approach for counterion exchange. acs.orgnih.gov The peptide-TFA salt solution is passed through a column packed with an anion exchange resin that has been pre-equilibrated with the desired counterion (e.g., acetate). peptide.com The trifluoroacetate ions bind to the resin, and the peptide is eluted with the new counterion. peptide.com

Repeated Lyophilization: The peptide can be repeatedly dissolved in a dilute solution of the desired acid (e.g., 0.1 M HCl) and then lyophilized. nih.govpeptide.com This process is repeated several times to ensure complete exchange. nih.gov

Deprotonation/Reprotonation: This method involves dissolving the peptide in a basic solution to deprotonate the amino groups, followed by reprotonation with the desired acid. nih.gov

Table 2: Comparison of Counterion Exchange Methodologies

| Method | Principle | Advantages | Disadvantages |

| RP-SPE | Simultaneous purification and exchange on a solid phase. mdpi.comresearchgate.net | Fast, efficient, low-cost, combines two steps. mdpi.comresearchgate.net | Optimization of conditions may be required for different peptides. mdpi.com |

| Ion-Exchange Resins | Anion exchange chromatography. acs.orgnih.gov | Standard and effective method. acs.org | Can be time-consuming. nih.gov |

| Repeated Lyophilization | Shifting equilibrium by repeated dissolution and freeze-drying. nih.govpeptide.com | Simple procedure. | May require multiple cycles for complete exchange, potentially leading to peptide degradation. nih.govnih.gov |

| Deprotonation/Reprotonation | Neutralizing the peptide and re-forming the salt with a new acid. nih.gov | Can achieve complete removal of TFA. nih.gov | Requires careful control of pH to avoid peptide degradation. nih.gov |

Efficiency and Purity Assessment Post-Counterion Exchange

After the counterion exchange process, it is crucial to assess the purity of the peptide and the efficiency of the exchange.

Purity Assessment: The purity of the final peptide product is typically determined by RP-HPLC. jpt.com The chromatogram should show a single major peak corresponding to the target peptide. polypeptide.com Mass spectrometry is used to confirm the molecular weight of the peptide. jpt.com Studies have shown that methods like RP-SPE can yield peptides with purities between 82-97%. mdpi.comresearchgate.net

Efficiency of Exchange: The success of the counterion exchange is evaluated by quantifying the residual trifluoroacetate content. This can also be done using RP-HPLC, where the trifluoroacetate ion itself can be detected and quantified. mdpi.comresearchgate.net A successful exchange will show a significant reduction or complete absence of the trifluoroacetate peak in the chromatogram. researchgate.net For instance, optimized RP-SPE methods have been shown to reduce the trifluoroacetate ion content to less than 0.36%. mdpi.comresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 19F-NMR, is another powerful technique to directly detect and quantify the fluorine-containing trifluoroacetate ion. nih.gov

Research into Alternative Peptide Synthesis Approaches

Exploration of Trifluoroacetic Acid (TFA)-Free Cleavage and Deprotection Protocols

Trifluoroacetic acid (TFA) is a standard reagent used in the final step of solid-phase peptide synthesis (SPPS) to cleave the synthesized peptide from the resin support and remove acid-labile side-chain protecting groups. opnme.comopnme.com While effective, TFA is a persistent and corrosive substance, and its accumulation in the environment is a growing concern. opnme.com This has prompted research into TFA-free cleavage cocktails.

One notable alternative involves the use of a dilute solution of hydrochloric acid (HCl) in a fluoro alcohol, such as hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE). nih.gov A 0.1 N HCl in HFIP or TFE solution has been shown to cleanly and rapidly cleave peptides from common resin linkers (like Wang, HMPA, Rink amide, and PAL) and remove various protecting groups, including tert-butyl, Boc, trityl, and Pbf. nih.govejcmpr.com This method presents a viable, less hazardous alternative to concentrated TFA. However, the presence of even small amounts (5-10%) of hydrogen-bonding solvents can significantly slow down or inhibit the reaction. nih.gov

Another approach to minimize the reliance on strong acids is the use of different protecting groups for amino acid side chains that can be removed under milder or orthogonal conditions. For instance, the use of a trifluoroacetamide (B147638) (tfa) protecting group on a lysine (B10760008) residue allows for its removal with sodium hydroxide (B78521) (NaOH) during the final cleavage step, which can be more straightforward than traditional acid-based deprotection. zenodo.org

Table 1: Comparison of Cleavage Reagent Properties

| Reagent/Cocktail | Key Components | Advantages | Disadvantages |

| Traditional TFA | Trifluoroacetic acid, Scavengers (e.g., water, TIS, EDT) | Highly effective for cleavage and deprotection. | Environmentally persistent, corrosive, can cause side reactions. opnme.com |

| HCl in Fluoro Alcohol | 0.1 N HCl, Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) | TFA-free, rapid cleavage, removes common protecting groups. nih.gov | Inhibited by hydrogen-bonding solvents. nih.gov |

| Optimized Cocktails | TFA with various scavengers (e.g., triisopropylsilane, thioanisole) | Minimizes side reactions, can be tailored to specific peptide sequences. peptide.comsigmaaldrich.com | Still relies on TFA, can be complex to formulate. sigmaaldrich.com |

This table provides a general overview of cleavage reagent properties and is not specific to CTAP trifluoroacetate synthesis.

Strategies for Minimizing Environmental Impact in Peptide Production

Beyond the final cleavage step, the entire workflow of peptide synthesis is being re-evaluated to align with the principles of green chemistry. The conventional SPPS method is known for its high consumption of hazardous organic solvents, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which are used for coupling, deprotection, and washing steps. nih.gov

A key strategy to mitigate this is the replacement of these hazardous solvents with more environmentally benign alternatives. Research has explored the use of "green" solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL). unibo.it These solvents are often derived from biomass and have a better safety and environmental profile. unibo.it For instance, 2-MeTHF has been successfully used as a substitute for DMF and dichloromethane (B109758) (DCM) in both coupling and deprotection steps. rsc.org The effectiveness of these green solvents can be dependent on the type of resin used, with some studies showing better performance with resins like ChemMatrix.

Furthermore, chemo-enzymatic peptide synthesis (CEPS) is emerging as a powerful and sustainable alternative. opnme.com This method utilizes enzymes, such as the engineered ligase Peptiligase, to form peptide bonds. CEPS offers high regio- and stereoselectivity, eliminating the need for many side-chain protecting groups and reducing the risk of racemization. opnme.com The reactions are typically performed in aqueous solutions under mild conditions, significantly cutting down on the use of organic solvents and the generation of hazardous waste. opnme.com

Table 2: Overview of Green Peptide Synthesis Strategies

| Strategy | Description | Environmental Benefits |

| Green Solvents | Replacement of hazardous solvents (DMF, NMP) with greener alternatives (2-MeTHF, CPME, GVL). unibo.it | Reduced toxicity and environmental impact of waste streams. rsc.org |

| Continuous Flow Synthesis | Peptides are synthesized in a continuous flow reactor instead of a batch process. | Reduced reagent and solvent consumption, less waste, improved efficiency. acs.org |

| Chemo-Enzymatic Peptide Synthesis (CEPS) | Use of enzymes to catalyze the formation of peptide bonds. | Reduces the need for protecting groups, performed in aqueous media, minimizes hazardous waste. opnme.com |

This table provides a general overview of green synthesis strategies and is not specific to this compound synthesis.

Advanced Research Perspectives and Future Directions in Ctap Trifluoroacetate Studies

Development of Novel Opioid Antagonists Inspired by CTAP Trifluoroacetate (B77799) Scaffolding

The structural framework of CTAP (H-d-Phe-c[Cys-Tyr-d-Trp-Arg-Thr-Pen]-Thr-NH2) has served as a blueprint for the rational design of new opioid antagonists with tailored properties. caymanchem.comacs.org Researchers have synthesized and characterized numerous analogues to enhance selectivity, potency, and pharmacokinetic profiles. acs.orgnih.gov While CTAP itself is a potent antagonist, its peptidic nature can limit bioavailability, spurring the development of non-peptide antagonists and peripherally restricted agents to mitigate centrally mediated side effects. researchgate.netnih.govnih.gov

One strategy involves creating chimeric molecules that combine the pharmacophore of CTAP with other peptide sequences. For instance, analogues have been designed based on a hybrid approach utilizing the cyclic structure of somatostatin (B550006) analogues and the core pharmacophore of α-MSH, leading to ligands with unique activities at melanocortin receptors. nih.govacs.org These studies demonstrate the versatility of the CTAP scaffold in developing probes for other receptor systems.

The development of peripherally acting μ-opioid receptor antagonists is a significant area of research aimed at treating opioid-induced side effects like constipation without affecting central analgesia. nih.gov While CTAP trifluoroacetate can cross the blood-brain barrier, its structural motifs are being used to design new antagonists with limited central nervous system penetration. medchemexpress.comcaymanchem.comtargetmol.com

Exploration of Structure-Function Relationships Through Targeted Modifications

Systematic modifications of the CTAP peptide sequence have been instrumental in elucidating the structural determinants of μ-opioid receptor binding and functional activity. acs.orgnih.gov Studies involving the substitution of amino acid residues have revealed critical insights into the pharmacophore responsible for its high affinity and selectivity.

For example, replacing the d-Phenylalanine at the N-terminus with conformationally constrained β-methyl derivatives of phenylalanine or tryptophan has been shown to produce analogues with a wide spectrum of biological activities, ranging from potent μ-antagonism to partial μ-agonism. acs.orgnih.gov Two-dimensional NMR and molecular modeling of these analogues have helped to correlate their three-dimensional structures with their observed biological effects. nih.gov These studies have established that specific inter-aromatic distances between pharmacophoric elements are crucial for determining whether a ligand will act as a μ-antagonist or exhibit activity at the δ-opioid receptor. nih.gov

| CTAP Analogue | Modification | Biological Activity Profile |

| [(2R,3R)β-MePhe¹]CTAP | Replacement of d-Phe¹ with (2R,3R)β-MePhe | Potent μ-antagonist |

| [(2R,3S)β-MePhe¹]CTAP | Replacement of d-Phe¹ with (2R,3S)β-MePhe | Varied biological activity |

| [d-Trp¹]CTAP | Replacement of d-Phe¹ with d-Trp | Potent partial μ-agonist with weak δ-agonist activity |

This table presents a selection of CTAP analogues and the impact of specific structural modifications on their biological activity, as reported in structure-activity relationship studies. acs.orgnih.gov

Application of this compound in Advanced In Vitro and In Vivo Opioid Receptor Research Models

This compound is extensively used as a selective antagonist in a variety of research models to probe the function of μ-opioid receptors. In in vitro preparations, such as the guinea pig ileum (GPI) and mouse vas deferens (MVD) assays, CTAP demonstrates potent and selective μ-antagonism. nih.gov It is also employed in cell-based assays to study receptor binding, signaling pathways, and receptor trafficking. medchemexpress.com

In vivo, this compound is a critical tool for characterizing the role of μ-opioid receptors in complex physiological processes. Its ability to penetrate the brain allows for the investigation of centrally mediated opioid effects. medchemexpress.comcaymanchem.comtargetmol.com For example, it has been used in animal models of pain to block the antinociceptive effects of μ-agonists like morphine, confirming the involvement of the μ-opioid receptor. medchemexpress.comnih.gov Furthermore, its selectivity makes it invaluable for dissecting the contributions of different opioid receptor subtypes to various behaviors and physiological functions. nih.gov Recent advancements include its use in sophisticated imaging techniques, such as in studies visualizing endogenous opioid receptors in living neurons, where CTAP serves as a blocking agent to confirm the specificity of fluorescent probes. nih.govelifesciences.org

Integration of "Omics" Technologies (e.g., Proteomics, Metabolomics) for Target Identification and Pathway Elucidation

The integration of "omics" technologies with the use of selective pharmacological tools like this compound is poised to revolutionize our understanding of opioid receptor biology. It is important to note a distinction in the term "CTAP" in this context. In proteomics, CTAP also stands for "Cell Type-specific Labeling with Amino acid Precursors," a technique used to distinguish the proteomes of different cell types in co-culture. nih.govmdpi.com This proteomic strategy has been successfully applied to investigate intercellular signaling in the tumor microenvironment of prostate cancer. nih.gov While this is a different "CTAP," the principle of using advanced technologies to unravel complex biological systems is highly relevant.

In the context of this compound as the opioid antagonist, proteomics and metabolomics can be employed to identify novel downstream targets and signaling pathways affected by μ-opioid receptor blockade. For instance, treating cells or tissues with a μ-agonist in the presence and absence of this compound, followed by mass spectrometry-based proteomics, could reveal agonist-induced changes in protein expression or phosphorylation that are specifically mediated by the μ-opioid receptor.

Metabolomics, the large-scale study of small molecules, can provide a functional readout of the physiological state of a cell or organism. nih.govnih.gov By using this compound to block μ-opioid receptor activity, researchers can investigate how this receptor system modulates cellular metabolism. Such studies could uncover novel metabolic pathways involved in opioid action and potentially identify new biomarkers or therapeutic targets. nih.govbiorxiv.orgrsc.org

Computational and Artificial Intelligence (AI)-Driven Approaches in Ligand Design and Optimization

Molecular dynamics simulations and protein-protein docking can provide detailed insights into the binding of CTAP and its analogues to the μ-opioid receptor at an atomic level. umich.edunih.govuchicago.edu This information is invaluable for understanding the principles of molecular recognition and for designing new molecules with improved affinity and selectivity.

| Computational Approach | Application in Opioid Research | Potential Impact |

| Molecular Dynamics Simulations | Modeling the binding of ligands like CTAP to the μ-opioid receptor. umich.eduuchicago.edu | Provides a dynamic view of ligand-receptor interactions, aiding in the rational design of new molecules. |

| Protein-Protein Docking | Predicting the binding pose of peptide ligands to their receptors. nih.gov | Helps to understand the structural basis of selectivity and to design ligands with specific binding modes. |

| Artificial Intelligence/Machine Learning | Generating novel chemical structures with desired pharmacological properties. biophysics.orgbiorxiv.org | Accelerates the discovery of new lead compounds for opioid receptor targets. |

Translational Research Considerations in Preclinical Drug Discovery

The ultimate goal of developing novel opioid antagonists is their potential translation into clinical therapeutics. This compound and its analogues have been the subject of preclinical studies to evaluate their drug-like properties. researchgate.netnih.gov Key considerations in translational research include pharmacokinetic parameters such as stability, bioavailability, and the ability to cross the blood-brain barrier. medchemexpress.comcaymanchem.com

Studies have shown that CTAP is resistant to enzymatic degradation in rat blood and serum, which is a desirable property for a peptide-based therapeutic. medchemexpress.comcaymanchem.com Its ability to penetrate the central nervous system has been demonstrated, making it a suitable tool for investigating central opioid effects. medchemexpress.comcaymanchem.comtargetmol.com However, for some therapeutic applications, such as treating opioid-induced bowel dysfunction, poor bioavailability and limited CNS penetration are advantageous. researchgate.netnih.gov This has driven the development of second-generation antagonists inspired by CTAP but with modified properties to restrict their action to the periphery. researchgate.netnih.gov

Preclinical in vivo studies are crucial for establishing the efficacy and safety profile of new drug candidates. googleapis.com The data generated from animal models on the pharmacological effects of CTAP analogues informs the selection of candidates for further development and potential clinical trials.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing trifluoroacetate salts (e.g., cesium, yttrium) for materials science applications?

- Methodological Answer : Metal trifluoroacetates are synthesized via trifluoroacetate release protocols under mild conditions (e.g., halogenation at 25–40°C with controlled stoichiometry). For example, α-halo-α,α-difluoromethyl ketones are formed using trifluoroacetate precursors with yields >90% under inert atmospheres . Thermal decomposition studies of barium trifluoroacetate (BaTFA) reveal optimal calcination temperatures (300–500°C) for oxide formation, monitored via TGA-DSC .

Q. How can trifluoroacetate counterion content in peptide derivatives (e.g., TT-232, Nogo-66) be quantified to ensure purity?

- Methodological Answer : Ion chromatography (IC) with suppressed conductivity detection is validated for trifluoroacetate (TFA) quantification. For peptides, amino acid analysis (AAA) and mass spectrometry cross-validate purity (>95%), while IC detects residual TFA at limits of 0.2 ppb . Certificates of Analysis (COA) should specify peptide-to-TFA ratios using these dual methods .

Advanced Research Questions

Q. How does trifluoroacetate stability influence experimental outcomes in surface-binding studies or catalytic applications?

- Methodological Answer : Trifluoroacetate decomposition selectivity (vs. acetate) is concentration-dependent up to 0.10 ML (monolayer). Surface binding studies use CH3/CF3 signal deconvolution in XPS or ToF-SIMS to distinguish decomposition pathways. For catalytic systems, trifluoroacetate’s electron-withdrawing effects alter reaction kinetics, requiring in situ FTIR to track intermediates .

Q. What methodological frameworks resolve contradictions in trifluoroacetate’s environmental persistence vs. biodegradability claims?

- Methodological Answer : Longitudinal environmental sampling (e.g., Antarctic snow, Northern California surface waters) paired with IC and isotopic labeling (δ18O, δ2H) distinguishes anthropogenic TFA (from refrigerants) from natural sources. Data show TFA concentrations increased by 300% over 20 years, contradicting early biodegradability assumptions . Triangulate with microbial degradation assays under varying pH (4–9) to identify recalcitrance mechanisms .

Q. How do trifluoroacetate counterions influence the bioactivity and stability of peptide-based therapeutics in physiological conditions?

- Methodological Answer : For PAR4 antagonists (e.g., tcY-NH2) or somatostatin analogs (e.g., TT-232), trifluoroacetate’s hydrophobicity enhances peptide solubility but may induce aggregation at high concentrations. Stability assays (e.g., circular dichroism at 37°C, pH 7.4) and MD simulations quantify counterion-peptide interactions. Replace TFA with acetate in formulation buffers to assess bioactivity shifts (e.g., IC50 changes in receptor binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.